An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Cyano-1-N-Fmoc-piperidine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-1-N-Fmoc-piperidine, a key building block for researchers, scientists, and drug development professionals. The guide delves into the core chemical properties, synthesis, reactivity, and applications of this versatile molecule. By integrating theoretical principles with practical insights, this document serves as an essential resource for leveraging 4-Cyano-1-N-Fmoc-piperidine in advanced chemical synthesis, particularly in the realm of peptide science and medicinal chemistry.
Introduction: The Strategic Importance of Functionalized Piperidines
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3][4] Its saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2][3] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug metabolism and pharmacokinetic profiles.[5]
4-Cyano-1-N-Fmoc-piperidine is a bifunctional molecule of significant interest. The N-Fmoc protecting group makes it an ideal reagent for solid-phase peptide synthesis (SPPS), where the controlled, stepwise addition of amino acids is paramount.[6][7][8] The 4-cyano group, on the other hand, offers a versatile chemical handle for further molecular elaboration, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.[9] This guide will explore the unique chemical landscape of this compound, providing the in-depth knowledge necessary for its effective utilization.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 4-Cyano-1-N-Fmoc-piperidine is crucial for its handling, storage, and application in synthesis. While extensive experimental data is not always available in peer-reviewed literature for this specific compound, we can compile and infer its properties from commercial supplier data and by comparison with analogous structures.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [10] |
| Molecular Weight | 332.40 g/mol | [10] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Data not available; expected to be a solid at room temperature. | Based on its high molecular weight and crystalline nature of similar Fmoc-protected compounds.[7] |
| Boiling Point | 537.8 °C at 760 mmHg (Predicted) | [10] |
| Density | 1.26 g/cm³ (Predicted) | [10] |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, NMP, DCM, and THF. Limited solubility in non-polar solvents like hexanes. | Fmoc-protected amino acids are generally soluble in DMF.[7] The piperidine ring contributes to some organic solvent solubility. |
| Stability | Stable under acidic conditions. Labile to basic conditions, particularly secondary amines. Sensitive to heat. | The Fmoc group is known to be stable to acid but cleaved by bases.[6][11][12] Thermal cleavage has also been reported at elevated temperatures.[12] |
Synthesis of 4-Cyano-1-N-Fmoc-piperidine: A Proposed Protocol
The synthesis of 4-Cyano-1-N-Fmoc-piperidine involves the protection of the secondary amine of 4-cyanopiperidine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A standard method for this transformation is the reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[11]
Caption: Proposed synthesis of 4-Cyano-1-N-Fmoc-piperidine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution to act as an acid scavenger.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0-1.2 eq) in dioxane to the stirred reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Cyano-1-N-Fmoc-piperidine.
Spectral Characterization: Interpreting the Molecular Fingerprint
¹H NMR Spectroscopy:
-
Fluorenyl Protons: A complex multiplet pattern between 7.2 and 7.8 ppm, characteristic of the aromatic protons of the Fmoc group.
-
Fmoc Methylene and Methine Protons: Signals around 4.2-4.5 ppm corresponding to the -CH₂-O- and the fluorenyl -CH- protons.
-
Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons alpha to the nitrogen will be the most deshielded. Due to the carbamate, restricted rotation around the N-C(O) bond may lead to broadened signals or the presence of rotamers at room temperature.[13]
¹³C NMR Spectroscopy:
-
Fluorenyl Carbons: Aromatic carbons of the Fmoc group will resonate in the 120-145 ppm region.
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to appear around 155 ppm.
-
Nitrile Carbon: The carbon of the cyano group typically resonates in the 115-125 ppm range.[14]
-
Fmoc Aliphatic Carbons: The methylene and methine carbons of the Fmoc group will be found around 47 and 67 ppm, respectively.
-
Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear in the 20-55 ppm region.[15]
FTIR Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, intense absorption peak around 2240-2260 cm⁻¹.[16][17]
-
Carbamate Carbonyl Stretch (C=O): A strong absorption band in the region of 1680-1720 cm⁻¹.[18][19]
-
C-O Stretch: A characteristic absorption for the carbamate C-O bond will be present around 1200-1300 cm⁻¹.[20]
-
Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H bonds of the Fmoc group will be observed above 3000 cm⁻¹.
Mass Spectrometry:
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the Fmoc group or cleavage of the piperidine ring. The base peak in the mass spectrum of aliphatic amines often results from α-cleavage.[21][22] For Fmoc-protected peptides, a significant b₁⁺ ion is often observed.[23]
Reactivity and Applications: A Tool for Advanced Synthesis
The Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of 4-Cyano-1-N-Fmoc-piperidine is in SPPS. The Fmoc group serves as a temporary protecting group for the piperidine nitrogen, allowing it to be incorporated into a growing peptide chain.
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